![molecular formula C24H25N3O4 B2675714 8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-07-1](/img/structure/B2675714.png)
8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of the spirotetramat class of compounds . Spirotetramat is a second-generation insecticide developed by Bayer CropScience . It has a good efficacy and safety for crops .
Synthesis Analysis
Spirotetramat was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . It was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .
Chemical Reactions Analysis
The synthesis of spirotetramat involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .
科学的研究の応用
Antimicrobial and Detoxification Applications
Research involving N-halamine-coated cotton utilizing derivatives of triazaspirodecane dione demonstrates significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. The study indicates potential applications in developing antimicrobial surfaces or materials, particularly useful in healthcare settings to prevent infection spread (Ren et al., 2009).
Therapeutic Potential for Anemia
A structural class of triazaspirodecane diones has been identified as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF PHD1-3), demonstrating efficacy in the treatment of anemia. This discovery outlines the compound's potential role in modulating erythropoietin (EPO) levels, offering a new avenue for anemia treatment through erythropoiesis stimulation (Váchal et al., 2012).
Anticonvulsant Activity
Derivatives of azaspirodecane dione have been evaluated for their anticonvulsant and neurotoxic properties. Certain compounds within this chemical family displayed significant activity in the maximal electroshock seizure (MES) test, highlighting their potential as anticonvulsant agents. This suggests the possibility of chemical modifications on the triazaspirodecane dione backbone to enhance anticonvulsant efficacy while minimizing neurotoxicity (Obniska et al., 2006).
Myelostimulating Activity
Studies have shown that certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives possess myelostimulating activity, significantly accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis. This indicates the compound's potential in supporting bone marrow recovery, particularly in conditions artificially induced by agents like cyclophosphamide (Yu et al., 2018).
Corrosion Inhibition
In the field of materials science, spirocyclopropane derivatives, closely related to triazaspirodecane diones, have been investigated for their corrosion inhibition properties. These compounds have demonstrated effective protection for mild steel in acidic environments, suggesting potential applications in industrial corrosion protection (Chafiq et al., 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(2-phenoxyethyl)-8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-21(12-11-19-7-3-1-4-8-19)26-15-13-24(14-16-26)22(29)27(23(30)25-24)17-18-31-20-9-5-2-6-10-20/h1-12H,13-18H2,(H,25,30)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMBIGMELQGDNW-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

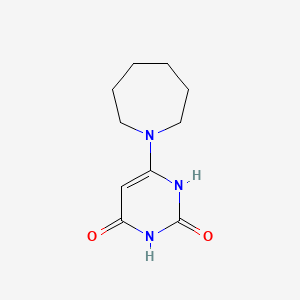
![1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2675633.png)
![Benzo[d]thiazol-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2675634.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-bromofuran-2-carboxamide](/img/structure/B2675635.png)
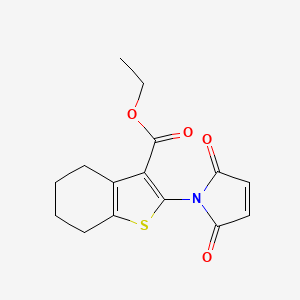
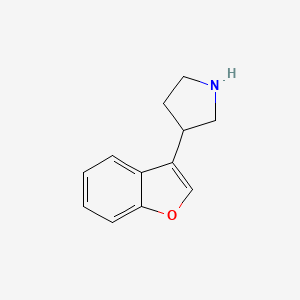
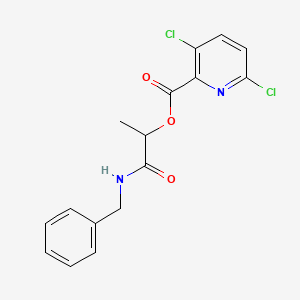
![3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2675643.png)
![1-(5-chloro-2-methylphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2675644.png)
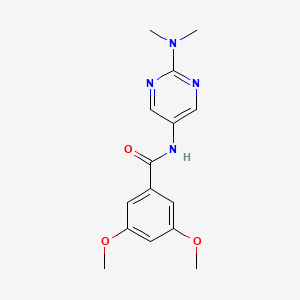
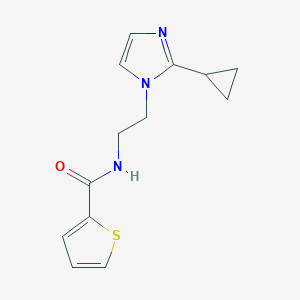
![N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine](/img/structure/B2675649.png)
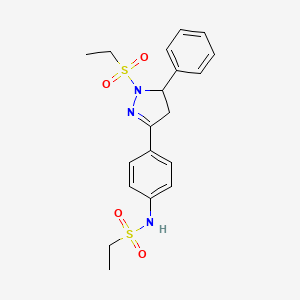
![2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine](/img/structure/B2675653.png)